N,N,2-Trimethylpiperidin-4-amine dihydrochloride

Description

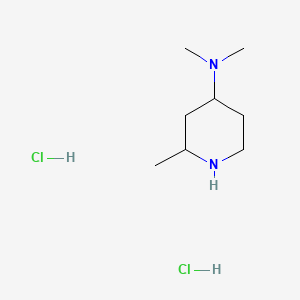

N,N,2-Trimethylpiperidin-4-amine dihydrochloride is a quaternary ammonium salt derived from a piperidine backbone. The compound features a piperidin-4-amine core substituted with two methyl groups at the nitrogen atom (N,N-dimethyl) and an additional methyl group at the 2-position of the piperidine ring. The dihydrochloride form enhances its solubility in polar solvents and stability under physiological conditions.

Properties

IUPAC Name |

N,N,2-trimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7-6-8(10(2)3)4-5-9-7;;/h7-9H,4-6H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBHQKNIAQSBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)N(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N,2-Trimethylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents under controlled conditions. Industrial production methods often utilize large-scale reactors and precise temperature control to ensure high yield and purity .

Chemical Reactions Analysis

N,N,2-Trimethylpiperidin-4-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N,N,2-Trimethylpiperidin-4-amine dihydrochloride serves as a crucial building block in the synthesis of more complex molecules. It can participate in various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Commonly reduced using lithium aluminum hydride or sodium borohydride.

- Substitution : Engages in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein binding. Its ability to modulate biochemical pathways makes it valuable for:

- Enzyme Inhibition Studies : Investigating its potential as an inhibitor for enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction

In a study examining the interaction of this compound with acetylcholinesterase, it was found that the compound exhibited significant inhibition activity, suggesting potential applications in neurodegenerative disease research .

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development. Its pharmacological properties may lead to new treatments for various conditions.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, a related study reported an IC50 value of 15 µM against breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Related Thiazole Derivative | HeLa | 19.6 |

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows for use in various formulations and chemical processes.

Mechanism of Action

The mechanism of action of N,N,2-Trimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N,2-Trimethylpiperidin-4-amine dihydrochloride with structurally related piperidine derivatives:

Key Observations :

- Solubility: Dihydrochloride salts (e.g., 4-methylpiperidin-4-amine dihydrochloride) exhibit superior aqueous solubility compared to mono-hydrochloride analogs, making them suitable for injectable formulations .

- Lipophilicity : Bulky substituents like 4-chlorobenzyl () enhance lipophilicity, which may improve blood-brain barrier penetration but reduce renal clearance .

Biological Activity

N,N,2-Trimethylpiperidin-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article synthesizes findings from various studies to provide an overview of its biological activity, structure-activity relationships (SAR), and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of three methyl groups on the nitrogen atom. The molecular formula is , and it has a molecular weight of approximately 202.14 g/mol. The structural configuration allows for significant interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its effects on neurotransmitter systems and receptor binding affinities. Notably, its activity as a potential opioid receptor antagonist has been explored.

Opioid Receptor Interaction

Research indicates that analogues of piperidine compounds, including N,N,2-Trimethylpiperidin-4-amine, exhibit varying degrees of antagonist properties at opioid receptors. For instance, studies have shown that modifications in the piperidine structure can lead to significant changes in receptor selectivity and potency. Specifically:

- Antagonist Potency : Compounds with specific substitutions have demonstrated enhanced antagonist activity at μ-opioid receptors (MOR) and κ-opioid receptors (KOR) .

- Structure Activity Relationship (SAR) : The presence of methyl groups at positions 3 and 4 on the piperidine ring influences the antagonist properties significantly, with certain configurations yielding higher potency .

Case Study 1: Opioid Antagonism

In a comparative study involving various N-substituted piperidine derivatives, it was found that this compound exhibited a notable antagonist effect on morphine-induced antinociception in animal models. The compound's effectiveness was measured using the mouse writhing test, where it showed a dose-dependent response .

| Compound | AD50 (mg/kg) | Receptor Type |

|---|---|---|

| 2a | 0.74 | μ-receptor |

| 2b | 0.28 | μ-receptor |

| Trimethylpiperidine | TBD | TBD |

Case Study 2: GABA Uptake Inhibition

Another aspect of research focused on the compound's ability to inhibit gamma-aminobutyric acid (GABA) uptake. Compounds structurally related to N,N,2-Trimethylpiperidin-4-amine were synthesized and evaluated for their GAT1 inhibitory activities. One such analogue showed a 496-fold increase in GABA uptake inhibition compared to standard inhibitors .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable absorption characteristics:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N,2-Trimethylpiperidin-4-amine dihydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperidine derivatives are often alkylated using methylating agents (e.g., methyl iodide) under basic conditions, followed by acid treatment to form the dihydrochloride salt . Key parameters for yield optimization include temperature control (20–50°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and proton environments, while mass spectrometry (MS) verifies molecular weight . Elemental analysis (CHN) and X-ray crystallography can resolve ambiguities in salt formation or stereochemistry. For stability assessment, thermogravimetric analysis (TGA) monitors decomposition under varying temperatures .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show that the compound is most stable in acidic conditions (pH 3–5) due to protonation of the amine groups, preventing degradation. At neutral or alkaline pH, hydrolysis or oxidation may occur . Storage at 2–8°C in desiccated environments minimizes thermal decomposition. Accelerated stability testing (40°C/75% relative humidity for 4 weeks) can predict long-term shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of N,N,2-Trimethylpiperidin-4-amine derivatives in receptor-binding assays?

- Methodological Answer : The tertiary amine and cationic centers in the dihydrochloride salt facilitate interactions with negatively charged biological targets (e.g., ion channels or GPCRs). Molecular docking studies (using software like AutoDock Vina) can model binding affinities, while site-directed mutagenesis identifies critical residues in receptors . For example, analogs with similar structures disrupt bacterial cell membranes via electrostatic interactions, as seen in octenidine dihydrochloride .

Q. How can researchers resolve contradictions in reported biological efficacy data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line viability, solvent choice). Standardize protocols by:

- Using identical cell lines (e.g., HEK293 for receptor studies) and passage numbers.

- Validating solvent compatibility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Employing orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to cross-validate binding data .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and reaction energetics for proposed pathways . Tools like Gaussian or ORCA predict regioselectivity in substitution reactions. Machine learning platforms (e.g., Chemprop) can prioritize reaction conditions based on similar piperidine derivatives .

Q. How do structural modifications (e.g., substituent position) alter the physicochemical properties of this compound?

- Methodological Answer : Substituent effects are quantified via Hammett plots or Hansch analysis. For instance, replacing a methyl group with a bulkier substituent (e.g., isopropyl) increases lipophilicity (logP), measured experimentally via shake-flask HPLC . Solubility is assessed using the shake-flake method in buffers, while pKa values are determined via potentiometric titration .

Methodological Design Considerations

Q. What experimental designs are recommended for studying the compound’s role in multi-step organic syntheses?

- Methodological Answer : Use a Design of Experiments (DoE) approach to optimize multi-step reactions. For example:

- Step 1 : Methylation of piperidin-4-amine with methyl triflate in acetonitrile (60°C, 12 hr).

- Step 2 : Quaternization with HCl gas in ethanol to form the dihydrochloride salt .

Monitor intermediates via LC-MS and adjust reaction times using kinetic profiling.

Q. How can researchers validate the compound’s purity and identity in collaborative studies?

- Methodological Answer : Implement a tiered analytical workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.